2-Pentylfuran

Description

This compound has been reported in Magnolia officinalis, Daphne odora, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

structure in first source

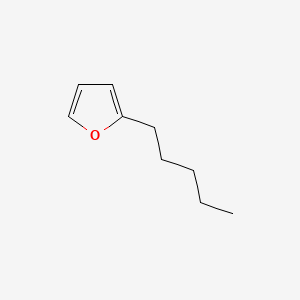

Structure

3D Structure

Properties

IUPAC Name |

2-pentylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-3-4-6-9-7-5-8-10-9/h5,7-8H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBAUDVGOFCUSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047679 | |

| Record name | 2-Pentylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], Colourless liquid; Fruity aroma | |

| Record name | 2-Pentylfuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10959 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Pentylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1482/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

64.00 to 66.00 °C. @ 23.00 mm Hg | |

| Record name | 2-Pentylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013824 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 2-Pentylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013824 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Pentylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1482/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.886-0.893 | |

| Record name | 2-Pentylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1482/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3777-69-3, 64079-01-2 | |

| Record name | 2-Pentylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3777-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003777693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064079012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pentylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pentylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I0QAJ1JZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Pentylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013824 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Pentylfuran: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies for 2-Pentylfuran. A furan derivative with a characteristic fruity, green odor, this compound is a volatile organic compound found in various foods and is of interest for its potential applications in the flavor, fragrance, and pharmaceutical industries. This document summarizes key quantitative data in structured tables, presents a detailed experimental protocol for its analysis, and includes a visualization of its chemical structure.

Chemical Structure and Identification

This compound, also known as 2-amylfuran, is a heterocyclic organic compound. Its structure consists of a five-membered aromatic furan ring substituted with a pentyl group at the second position.

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 3777-69-3[1] |

| Molecular Formula | C9H14O[1][2] |

| SMILES | CCCCCC1=CC=CO1[1] |

| InChI | InChI=1S/C9H14O/c1-2-3-4-6-9-7-5-8-10-9/h5,7-8H,2-4,6H2,1H3[1] |

| Synonyms | 2-Amylfuran, 2-n-Pentylfuran, Furan, 2-pentyl-[1][2] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 138.21 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Fruity, green, earthy, beany, vegetable, metallic | [3][4] |

| Boiling Point | 175.55 °C | [4] |

| 64-66 °C at 23 mmHg | [4] | |

| Melting Point | Not available | |

| Density | 0.883 g/mL at 20 °C | [4] |

| 0.886 g/mL at 25 °C | [4] | |

| Solubility | Insoluble in water; soluble in alcohol and oils. | [2][5] |

| Refractive Index | 1.443 - 1.450 at 20 °C | [4] |

| Flash Point | 46 °C (114.8 °F) | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |

| 7.28 (m, 1H), 6.26 (m, 1H), 5.96 (m, 1H), 2.62 (t, J=7.5 Hz, 2H), 1.64 (m, 2H), 1.33 (m, 4H), 0.90 (t, J=7.0 Hz, 3H) | 156.7, 140.6, 110.0, 104.6, 31.5, 28.0, 27.8, 22.5, 14.0 |

Note: NMR data can vary slightly depending on the solvent and instrument used. The provided data is a representative example.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound typically shows a molecular ion peak at m/z 138, corresponding to its molecular weight.[1] Key fragmentation patterns can be observed, which are useful for its identification.

Experimental Protocols

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature. However, a plausible synthetic route can be envisioned based on established organic chemistry principles. One common method for the synthesis of 2-alkylfurans is the Paal-Knorr furan synthesis, which involves the cyclization of a 1,4-dicarbonyl compound. Alternatively, a Grignard reaction between a furan-2-ylmagnesium halide and a pentyl halide could be employed.

Below is a logical workflow for a potential synthesis and purification process.

Caption: Potential synthesis and purification workflow for this compound.

Analysis of this compound by HS-SPME-GC-FID

A validated method for the simultaneous analysis of furan, 2-methylfuran, and this compound in juice samples has been reported.[6] This method utilizes headspace solid-phase microextraction (HS-SPME) followed by gas chromatography with flame ionization detection (GC-FID).

Instrumentation and Materials:

-

Gas chromatograph equipped with a flame ionization detector (GC-FID).

-

SPB-1 GC column (or equivalent).[6]

-

HS-SPME autosampler.

-

Carboxen/polydimethylsiloxane (CAR/PDMS) SPME fiber (75 µm).[6]

-

Headspace vials (20 mL).

-

Sodium chloride (NaCl).

-

This compound standard.

-

Juice sample.

Experimental Procedure:

-

Sample Preparation:

-

Place a 5 mL aliquot of the juice sample into a 20 mL headspace vial.

-

Add NaCl to achieve a concentration of 15% (w/v) to enhance the release of volatile compounds.[6]

-

Seal the vial tightly with a PTFE-faced silicone septum and an aluminum cap.

-

-

HS-SPME Extraction:

-

GC-FID Analysis:

-

After extraction, immediately transfer the SPME fiber to the GC injection port.

-

Desorb the analytes from the fiber in the injector at an optimized temperature (e.g., 250 °C) for a specified time (e.g., 2 minutes).

-

The GC oven temperature program should be optimized for the separation of this compound from other volatile compounds. A typical program might start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 200 °C). The compounds are baseline separated on an SPB-1 GC column within 12 minutes.[6]

-

The FID detector temperature should be set appropriately (e.g., 250 °C).

-

Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve prepared with known concentrations of the standard.

-

The reported limits of detection (LOD) and quantification (LOQ) for this method are in the range of 0.056–0.23 ng/mL and 0.14–0.76 ng/mL, respectively, with recovery rates between 90.2% and 110.1%.[6]

The following diagram illustrates the analytical workflow.

Caption: Analytical workflow for this compound in juice samples.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[7] It is harmful if swallowed.[7] Always work in a well-ventilated area and use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a cool, dry place away from heat and ignition sources. For detailed safety information, refer to the Safety Data Sheet (SDS).[8][9][10]

Conclusion

This technical guide has provided a detailed overview of the chemical structure and properties of this compound. The tabulated data offers a quick reference for its physicochemical and spectroscopic characteristics. The provided experimental protocol for its analysis by HS-SPME-GC-FID serves as a practical guide for researchers in the field. Further research into its synthesis and biological activities may uncover new applications for this versatile furan derivative.

References

- 1. This compound | C9H14O | CID 19602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (3777-69-3) | Industrial Chemicals Manufacture [chemicalbull.com]

- 3. 2-pentyl furan, 3777-69-3 [thegoodscentscompany.com]

- 4. This compound | 3777-69-3 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. An efficient method for the simultaneous determination of furan, 2-methylfuran and this compound in fruit juices by headspace solid phase microextraction and gas chromatography-flame ionisation detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hpc-standards.com [hpc-standards.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Laboratory Synthesis of 2-Pentylfuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of two primary, effective laboratory-scale synthesis pathways for 2-pentylfuran, a heterocyclic compound of interest in flavor, fragrance, and materials science.[1] The methodologies presented are based on established organic chemistry principles and are suitable for implementation in a standard research laboratory. This document includes detailed experimental protocols, comparative quantitative data, and process visualizations to aid in procedural understanding and execution.

Pathway 1: Direct Alkylation of Furan via Lithiation

This pathway represents a highly efficient and direct method for the synthesis of this compound. It proceeds via a Directed ortho-Metalation (DoM) strategy, where furan is selectively deprotonated at the C2 position by a strong organolithium base, followed by nucleophilic substitution with an appropriate alkyl halide.

Reaction Pathway Diagram

Quantitative Data Summary

| Parameter | Value / Conditions | Source |

| Scale | 40 mmol | [2] |

| Reactants | Furan, n-Butyllithium (n-BuLi), 1-Bromopentane | [2] |

| Additives | N,N,N',N'-Tetramethylethylenediamine (TMEDA) | [2] |

| Solvent | Tetrahydrofuran (THF), anhydrous | [2] |

| Temperature | -78 °C to Room Temperature | [2] |

| Reaction Time | ~21 hours (overnight) | [2] |

| Reported Yield | 41% (isolated) | [2] |

Experimental Protocol

This protocol is adapted from a reported synthesis and should be performed by trained personnel using appropriate safety precautions, particularly when handling pyrophoric reagents like n-butyllithium.[2]

-

Reaction Setup:

-

To a dry 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 140 mL of anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

-

Lithiation of Furan:

-

Using a syringe, add furan (2.72 g, 3.0 mL, 40 mmol) to the cold THF.

-

Slowly add n-butyllithium (1.6 M in hexanes, 25 mL, 40 mmol) to the solution via a dropping funnel or syringe pump over 15-20 minutes, maintaining the internal temperature below -70 °C.

-

Add N,N,N',N'-tetramethylethylenediamine (TMEDA) (4.65 g, 6.0 mL, 40 mmol) via syringe.

-

Allow the mixture to stir at -78 °C for 30 minutes.

-

Remove the cooling bath and let the mixture warm while stirring for an additional 90 minutes. The solution should become clear, indicating complete lithiation.[2]

-

-

Alkylation:

-

Re-cool the reaction flask to -78 °C.

-

Slowly add 1-bromopentane (6.04 g, 5.2 mL, 40 mmol) via syringe.

-

Allow the reaction mixture to stir overnight, gradually warming to room temperature (approx. 19 hours).[2]

-

-

Work-up and Purification:

-

Carefully quench the reaction by slowly adding 50 mL of deionized water.

-

Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

-

Extract the aqueous phase three times with 15 mL of diethyl ether (Et₂O).

-

Combine all organic phases and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.

-

If residual TMEDA is present (indicated by a fishy odor), wash the organic residue again with water, extract with Et₂O, dry, and concentrate.

-

The crude product can be further purified by fractional distillation to yield pure this compound (boiling point: 64-66 °C at 23 mmHg).[2][3]

-

Pathway 2: Friedel-Crafts Acylation and Wolff-Kishner Reduction

This classic two-step approach first introduces the pentanoyl group to the furan ring via an acid-catalyzed acylation. The resulting ketone is then deoxygenated in a subsequent step to yield the final alkyl furan. Furan's sensitivity to strong acids necessitates the use of milder Friedel-Crafts catalysts.[4] The Wolff-Kishner reduction is well-suited for the second step due to its high efficiency and compatibility with the furan ring under basic conditions.[5][6]

Reaction Pathway Diagram

Quantitative Data Summary

| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Wolff-Kishner Reduction |

| Primary Reactant | Furan, Pentanoyl Chloride | 2-Pentanoylfuran |

| Key Reagents | Boron trifluoride etherate (BF₃·OEt₂) | Hydrazine hydrate (H₂NNH₂·H₂O), KOH |

| Solvent | Carbon disulfide (CS₂) | Diethylene glycol |

| Temperature | 0 °C to Room Temperature | Reflux (~130 °C then ~200 °C) |

| Typical Yield | 65-75% | 80-90% |

| Overall Yield | \multicolumn{2}{c | }{52-68% } |

Experimental Protocol

Step 2A: Friedel-Crafts Acylation of Furan

-

Reaction Setup:

-

To a dry 250 mL three-neck flask equipped with a magnetic stir bar, dropping funnel, and an inert gas inlet, add furan (6.81 g, 100 mmol) and 100 mL of carbon disulfide (CS₂).

-

Cool the flask to 0 °C in an ice bath.

-

-

Acylation:

-

In the dropping funnel, prepare a solution of pentanoyl chloride (12.06 g, 100 mmol) in 25 mL of CS₂.

-

Add boron trifluoride etherate (BF₃·OEt₂) (14.19 g, 12.6 mL, 100 mmol) to the furan solution.

-

Add the pentanoyl chloride solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-4 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture back to 0 °C and slowly pour it onto 100 g of crushed ice.

-

Separate the organic layer. Extract the aqueous layer twice with 30 mL of dichloromethane (DCM).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by vacuum distillation to yield 2-pentanoylfuran.

-

Step 2B: Wolff-Kishner Reduction (Huang-Minlon Modification) [6]

-

Reaction Setup:

-

In a 250 mL round-bottom flask fitted with a reflux condenser, combine 2-pentanoylfuran (15.22 g, 100 mmol), diethylene glycol (100 mL), hydrazine hydrate (85% solution, 15 mL, ~250 mmol), and potassium hydroxide (KOH) pellets (16.8 g, 300 mmol).

-

-

Hydrazone Formation:

-

Heat the mixture to reflux (approx. 130-140 °C) for 1.5 hours to form the hydrazone.

-

-

Reduction:

-

Reconfigure the apparatus for distillation (e.g., by removing the condenser and using a simple distillation head).

-

Heat the flask to distill off water and excess hydrazine, allowing the internal temperature to rise to 195-200 °C.

-

Once this temperature is reached, reattach the reflux condenser and maintain the mixture at reflux for an additional 4-5 hours. Nitrogen gas evolution should be observed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and add 100 mL of water.

-

Transfer the mixture to a separatory funnel and extract three times with 50 mL of diethyl ether.

-

Combine the organic extracts and wash with dilute HCl followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

-

Purify the crude product by vacuum distillation to obtain this compound.

-

General Experimental Workflow

The following diagram illustrates a generalized workflow applicable to many multi-step organic syntheses, including the pathways described above.

References

- 1. researchgate.net [researchgate.net]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. organic chemistry - Friedel-Crafts acylation of furan - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. jk-sci.com [jk-sci.com]

An In-depth Technical Guide on the Mechanism of 2-Pentylfuran Formation During Thermal Processing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical mechanisms underlying the formation of 2-pentylfuran, a significant volatile compound, during the thermal processing of various materials. Understanding these pathways is crucial for professionals in fields ranging from food science to drug development, where thermal sterilization and processing are common, and the generation of such compounds can impact product quality, safety, and efficacy.

Core Mechanism: Lipid Oxidation of Linoleic Acid

The primary and most well-documented pathway for the formation of this compound during thermal processing is the autoxidation of linoleic acid.[1] Linoleic acid, a common polyunsaturated fatty acid, undergoes a series of reactions when subjected to heat, leading to the generation of various volatile compounds, including this compound.

The process is initiated by the abstraction of a hydrogen atom from the linoleic acid molecule, forming a lipid radical. This radical then reacts with oxygen to form a hydroperoxide. Under thermal stress, these hydroperoxides are unstable and decompose to form a variety of secondary oxidation products.

A key intermediate in the formation of this compound is the α,β-unsaturated aldehyde, (E)-2-nonenal.[2][3] This compound is a direct degradation product of linoleic acid hydroperoxides. Subsequent oxidation and cyclization of (E)-2-nonenal lead to the formation of the stable furan ring structure of this compound. Another critical intermediate that has been identified is (E,E)-2,4-decadienal.[4]

The overall pathway can be visualized as follows:

Catalytic Role of Amino Acids

The presence of amino acids can significantly influence the formation of this compound. Research has shown that amino acids can catalyze the conversion of lipid-derived α,β-unsaturated aldehydes, such as (E)-2-nonenal, into 2-alkylfurans.[3] This catalytic activity drastically increases the yield of this compound under dry-roasting conditions. Peptides and proteins have also been shown to possess this catalytic ability. The reaction is believed to involve radical mechanisms under oxidizing conditions.[3]

This interaction highlights the complexity of chemical reactions in matrices containing both lipids and proteins, where Maillard reactions and lipid oxidation pathways can intersect.

Contribution from Other Precursors

While lipid oxidation is the principal route, some studies suggest that interactions between lipid degradation products and compounds from other pathways, such as carbohydrate degradation, may also contribute to this compound formation. For instance, one study indicated that both glucose and (E)-2-nonenal were equally important for the formation of this compound, suggesting a synergistic effect between lipid oxidation and Maillard reaction pathways.[5] However, the detailed mechanisms of these interactions are still an active area of research.

Quantitative Data on this compound Formation

The yield of this compound is highly dependent on the specific conditions of the thermal processing, including temperature, time, and the composition of the matrix. The following table summarizes quantitative data from various studies on the analytical detection of this compound.

| Matrix/System | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Fruit Juices | HS-SPME-GC-FID | 0.056 - 0.23 ng/mL | 0.14 - 0.76 ng/mL | [6] |

| Various Foods | HS-SPME-GC-MS/MS | - | - | [7] |

| Baby Food, Cereals, Coffee | HS-GC-MS & SPME-GC-MS | - | 5 µg/kg (200 µg/kg in coffee) | [8] |

Experimental Protocols for this compound Analysis

The accurate quantification of this compound is essential for studying its formation mechanisms and for quality control purposes. The most common analytical approach involves headspace sampling followed by gas chromatography.

This is a widely used technique for the extraction and analysis of volatile and semi-volatile compounds like this compound from various matrices.

Sample Preparation and Extraction:

-

A known amount of the sample (e.g., 1-5 g) is placed into a headspace vial.[9][10]

-

For solid samples, a solvent or solution (e.g., saturated NaCl solution) may be added to facilitate the release of volatiles.[9][10]

-

The vial is sealed and equilibrated at a specific temperature (e.g., 32°C) for a set time (e.g., 20 min) with agitation to allow the volatiles to partition into the headspace.[6]

-

An SPME fiber (e.g., Carboxen/Polydimethylsiloxane) is exposed to the headspace for a defined period (e.g., 20-40 min) to adsorb the analytes.[6][11]

Gas Chromatography Analysis:

-

The SPME fiber is then desorbed in the hot injection port of a gas chromatograph.

-

The analytes are separated on a capillary column (e.g., SPB-1).[6]

-

Detection is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[6][7] MS detection provides higher selectivity and allows for positive identification of the compound based on its mass spectrum.

This method is an alternative to HS-SPME and is also widely used for the analysis of furans.

Sample Preparation and Analysis:

-

The sample is placed in a headspace vial and sealed.

-

The vial is heated to a specific temperature for a set time to allow volatile compounds to partition into the headspace.

-

A portion of the headspace gas is automatically injected into the GC-MS system for analysis.

-

Quantification is often performed using an isotope dilution method, where a known amount of a labeled internal standard (e.g., d4-furan) is added to the sample.[8]

This technical guide provides a foundational understanding of the mechanisms of this compound formation during thermal processing. For professionals in research and development, this knowledge is critical for controlling the formation of this and other volatile compounds, thereby ensuring the desired quality and safety of thermally processed products. Further research into the complex interactions between different precursors will continue to refine our understanding of these important chemical pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Amino acid catalysis of 2-alkylfuran formation from lipid oxidation-derived α,β-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation of Furan from Linoleic Acid Thermal Oxidation: (E,E)-2,4-Decadienal as a Critical Intermediate Product [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on the Origin of Carbons in Aroma Compounds from [13C6]Glucose -Cysteine-(E)-2-Nonenal Model Reaction Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An efficient method for the simultaneous determination of furan, 2-methylfuran and this compound in fruit juices by headspace solid phase microextraction and gas chromatography-flame ionisation detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection of Furan and five Alkylfurans, including this compound, in various Food Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Metabolic Pathways for 2-Pentylfuran Production in Aspergillus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pentylfuran (2-PF) is a volatile organic compound (VOC) produced by several species of the genus Aspergillus, most notably Aspergillus fumigatus, a significant opportunistic human pathogen. The presence of 2-PF in the exhaled breath of patients is being actively investigated as a non-invasive biomarker for early diagnosis of invasive aspergillosis. Understanding the metabolic pathways leading to the synthesis of this molecule is crucial for the development of targeted diagnostic tools and potential therapeutic interventions. This technical guide provides an in-depth overview of the current knowledge on the biosynthesis of this compound in Aspergillus, detailing the proposed enzymatic reactions, presenting available quantitative data, and outlining key experimental protocols for its study.

The Proposed Biosynthetic Pathway of this compound

The production of this compound in Aspergillus is intrinsically linked to the metabolism of unsaturated fatty acids, specifically linoleic acid. The proposed pathway involves a series of enzymatic and potentially non-enzymatic steps, initiated by the oxidation of linoleic acid.

Initial Oxidation of Linoleic Acid by Lipoxygenase (LOX)

The first and critical step in the biosynthesis of this compound is the dioxygenation of linoleic acid, a common C18 polyunsaturated fatty acid. This reaction is catalyzed by the enzyme lipoxygenase (LOX) . In Aspergillus fumigatus, a specific lipoxygenase, LoxB , has been identified as a key player in this process. LoxB catalyzes the insertion of molecular oxygen into linoleic acid to form 13-hydroperoxyoctadecadienoic acid (13-HPODE) .

dot

Cleavage of 13-HPODE by Hydroperoxide Lyase (HPL)

Following its formation, 13-HPODE is proposed to be cleaved by a hydroperoxide lyase (HPL) . While an HPL has not yet been definitively characterized in Aspergillus fumigatus in the context of this compound production, this class of enzymes is known in other organisms to catalyze the cleavage of fatty acid hydroperoxides into smaller aldehyde and oxo-acid fragments. In this proposed pathway, HPL would cleave 13-HPODE to yield hexanal and 12-oxo-(9Z)-dodecenoic acid .

Formation of this compound

The final steps leading to the formation of this compound from the products of HPL cleavage are not yet fully elucidated and may involve both enzymatic and non-enzymatic reactions. One plausible mechanism involves the intramolecular cyclization and dehydration of a reactive intermediate derived from the cleavage products. It is also hypothesized that other oxygenases, such as the psi-producing oxygenases (PPOs), may play a role in the downstream modifications of lipid peroxidation products, contributing to the formation of this compound.

The overall proposed pathway is depicted in the following diagram:

dot

Quantitative Data on this compound Production

Quantitative data on the enzymatic kinetics and absolute production levels of this compound in Aspergillus are limited in the current literature. However, studies involving gene knockouts provide valuable insights into the importance of specific enzymes in the pathway.

| Enzyme/Gene | Organism | Effect of Mutation/Deletion | Reference |

| Lipoxygenase (lox) | Aspergillus fumigatus | Double knockout (ΔloxAB) resulted in a 43% reduction in this compound production compared to wild-type. | [1] |

| Psi-producing oxygenase (ppo) | Aspergillus fumigatus | RNAi silencing of triple ppo (RNAippoABC) led to a 36% decrease in this compound production. | [1] |

| Psi-producing oxygenase (ppo) | Aspergillus nidulans | Triple ppo mutant (ΔppoABC) showed a 91% reduction in this compound production. | [1] |

Note: Specific enzyme kinetic parameters (Km, Vmax) for Aspergillus fumigatus LoxB are not yet available in the published literature. As a point of reference, a purified lipoxygenase from Aspergillus niger was reported to have a Km of 0.25 mM and a Vmax of 666.67 U/ml with linoleic acid as the substrate.

Experimental Protocols

Culturing Aspergillus fumigatus for this compound Production

This protocol describes a general method for culturing Aspergillus fumigatus to promote the production of volatile organic compounds, including this compound.

Materials:

-

Aspergillus fumigatus strain (e.g., Af293)

-

Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA) plates

-

Sterile 20 mL headspace vials with septa

-

Sterile distilled water

-

0.05% Tween 80 (sterile)

-

Hemocytometer

-

Incubator set at 37°C

Procedure:

-

Grow the A. fumigatus strain on a PDA or MEA plate at 37°C for 5-7 days until conidiation is observed.

-

Prepare a conidial suspension by flooding the plate with 5-10 mL of sterile 0.05% Tween 80 and gently scraping the surface with a sterile loop.

-

Filter the suspension through sterile cheesecloth to remove mycelial fragments.

-

Count the conidia using a hemocytometer and adjust the concentration to 1 x 10⁶ conidia/mL with sterile distilled water.

-

Inoculate 100 µL of the conidial suspension into a 20 mL headspace vial containing 10 mL of liquid culture medium (e.g., Potato Dextrose Broth or Malt Extract Broth).

-

Seal the vial and incubate at 37°C with shaking (e.g., 150 rpm) for a specified period (e.g., 48-96 hours) to allow for fungal growth and metabolite production.

dot

Headspace Solid-Phase Microextraction (SPME) and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol outlines a method for the extraction and analysis of this compound from the headspace of Aspergillus fumigatus cultures.

Materials and Equipment:

-

SPME fiber assembly (e.g., 75 µm Carboxen/Polydimethylsiloxane (PDMS))

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Heated incubator or water bath for SPME

-

Headspace vials with cultured A. fumigatus

Procedure:

-

SPME Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions, typically by heating it in the GC injection port.

-

Headspace Extraction:

-

Place the sealed headspace vial containing the A. fumigatus culture in a heated incubator or water bath set to a specific temperature (e.g., 50°C).

-

Allow the vial to equilibrate for a defined period (e.g., 15 minutes).

-

Insert the SPME fiber through the septum into the headspace above the liquid culture. Do not allow the fiber to touch the culture.

-

Expose the fiber to the headspace for a fixed time (e.g., 30 minutes) to allow for the adsorption of volatile compounds.

-

-

GC-MS Analysis:

-

Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes.

-

GC Parameters (Example):

-

Injector Temperature: 250°C

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

-

Oven Program: Initial temperature of 40°C for 2 minutes, ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Parameters (Example):

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 35-350

-

-

-

Data Analysis:

-

Identify this compound by comparing the retention time and mass spectrum of the peak in the sample chromatogram to that of an authentic standard and/or a library database (e.g., NIST). The characteristic mass fragments for this compound are m/z 81 (base peak) and 138 (molecular ion).

-

dot

Concluding Remarks

The biosynthesis of this compound in Aspergillus is a complex process originating from the oxidative metabolism of linoleic acid. While the initial lipoxygenase-catalyzed step is well-supported by experimental evidence, the subsequent enzymatic machinery responsible for the conversion of 13-HPODE to the final furan product in Aspergillus remains an active area of investigation. Further research is required to isolate and characterize the putative hydroperoxide lyase and other enzymes in this pathway, as well as to obtain detailed kinetic data for the involved enzymes in Aspergillus fumigatus. The elucidation of the complete metabolic network will not only enhance our fundamental understanding of fungal secondary metabolism but also pave the way for more sensitive and specific diagnostic tools for aspergillosis and potentially novel therapeutic strategies targeting this pathway.

References

Spectroscopic Data Interpretation for 2-Pentylfuran: A Technical Guide

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2-Pentylfuran (C₉H₁₄O). It is intended for researchers, scientists, and professionals in drug development and related fields, offering a comprehensive resource for the structural elucidation of this compound through modern spectroscopic techniques.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.28 | t | 1H | H-5 (furan) |

| 6.26 | dd | 1H | H-4 (furan) |

| 5.96 | d | 1H | H-3 (furan) |

| 2.62 | t | 2H | -CH₂- (alpha to furan) |

| 1.64 | m | 2H | -CH₂- (beta to furan) |

| 1.33 | m | 4H | -CH₂-CH₂- |

| 0.90 | t | 3H | -CH₃ |

Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from PubChem CID 19602.[1]

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 156.68 | C-2 (furan) |

| 140.64 | C-5 (furan) |

| 110.04 | C-4 (furan) |

| 104.56 | C-3 (furan) |

| 31.45 | -CH₂- |

| 28.02 | -CH₂- |

| 27.81 | -CH₂- (alpha to furan) |

| 22.46 | -CH₂- |

| 13.98 | -CH₃ |

Solvent: CDCl₃, Frequency: 22.53 MHz. Data sourced from PubChem CID 19602.[1]

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 138 | 13.64 | [M]⁺ (Molecular Ion) |

| 95 | 4.48 | [M - C₃H₇]⁺ |

| 82 | 22.04 | [C₅H₆O]⁺ |

| 81 | 99.99 | [C₅H₅O]⁺ (Base Peak) |

| 53 | 9.37 | [C₄H₅]⁺ |

Ionization: Electron Impact (EI). Data sourced from PubChem CID 19602.[1]

Experimental Protocols

Detailed methodologies for acquiring high-quality spectroscopic data are crucial for accurate interpretation.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation :

-

Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[2][3]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of deuterated solvents is necessary to avoid large solvent signals that would overwhelm the analyte signals.[3][4]

-

Filter the solution through a pipette with a glass wool plug to remove any particulate matter, which can degrade the quality of the magnetic field homogeneity.[2]

-

Transfer the filtered solution into a clean, dry 5 mm NMR tube.[2][5]

-

If quantitative analysis is required, add a known amount of an internal standard, such as tetramethylsilane (TMS).[3]

-

-

¹H NMR Data Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Tune and match the probe to the ¹H frequency.

-

Lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

-

Set acquisition parameters, including a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[6]

-

Acquire the spectrum, typically averaging 8-16 scans for a sample of this concentration.[6]

-

Process the data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak (7.26 ppm for CDCl₃).[6]

-

-

¹³C NMR Data Acquisition :

-

Following ¹H NMR, tune and match the probe to the ¹³C frequency.[7]

-

Use a standard proton-decoupled pulse program to simplify the spectrum by removing C-H coupling.

-

Set a wider spectral width (e.g., 200-240 ppm) to encompass the full range of ¹³C chemical shifts.[8]

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) and a longer relaxation delay (2-5 seconds) are typically required.[6]

-

Process the acquired data similarly to the ¹H spectrum.[7]

-

2.2 Mass Spectrometry (MS)

This protocol describes the general procedure for obtaining an electron ionization (EI) mass spectrum.

-

Sample Introduction :

-

Ionization :

-

Mass Analysis :

-

Detection :

-

The separated ions strike a detector, which generates a signal proportional to the number of ions.[10]

-

The instrument records the abundance of each ion at a specific m/z value, generating the mass spectrum.

-

Visualized Workflows and Pathways

3.1 Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to final structural confirmation using spectroscopic methods.

3.2 Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound under electron impact primarily involves cleavage of the pentyl side chain. The base peak at m/z 81 is characteristic of alkylfurans and results from a McLafferty-type rearrangement followed by cleavage.

References

- 1. This compound | C9H14O | CID 19602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.uiowa.edu [chem.uiowa.edu]

- 8. epfl.ch [epfl.ch]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Review of 2-Pentylfuran: Synthesis, Biological Activity, and Analytical Methods

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentylfuran is a heterocyclic organic compound that has garnered increasing interest in various scientific fields. It is a colorless liquid naturally found in a variety of foods and is recognized for its characteristic beany and fruity aroma, contributing to the flavor profile of many heat-processed products.[1] Beyond its role as a flavoring agent, this compound has demonstrated significant biological activities, including insect repellent, and has been investigated for potential anti-inflammatory and antioxidant properties.[2][3] This in-depth technical guide provides a comprehensive literature review of this compound, focusing on its synthesis, biological mechanisms, and analytical detection methods. The information is presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, also known as 2-amylfuran, is a furan derivative with a pentyl group substituted at the second position.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄O | [1] |

| Molecular Weight | 138.21 g/mol | [1] |

| Boiling Point | 175.55 °C | [2] |

| Density | 0.88 g/mL | [2] |

| Refractive Index | 1.443 - 1.450 at 20 °C | [2] |

| Solubility | Insoluble in water; soluble in alcohol | [2] |

| Odor | Green bean, metallic vegetable | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The most common and established routes include the Paal-Knorr synthesis and the alkylation of furan.

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and widely used method for the preparation of substituted furans from 1,4-dicarbonyl compounds.[4][5] In the case of this compound, the precursor is nonane-2,5-dione. The reaction proceeds via an acid-catalyzed intramolecular cyclization and subsequent dehydration to form the furan ring.[4]

Experimental Protocol (General):

-

Reaction Setup: Nonane-2,5-dione is dissolved in a suitable solvent, such as toluene or acetic acid.

-

Catalyst Addition: A catalytic amount of an acid, such as p-toluenesulfonic acid, sulfuric acid, or a Lewis acid, is added to the mixture.[5]

-

Reaction Conditions: The reaction mixture is heated to reflux to facilitate the cyclization and dehydration. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized. The product is then extracted with an organic solvent, washed, dried, and purified, typically by fractional distillation, to yield this compound.[6]

Figure 1. Paal-Knorr synthesis of this compound from nonane-2,5-dione.

Alkylation of Furan

Another synthetic route involves the direct alkylation of furan. This method typically utilizes an organolithium reagent to deprotonate the furan ring at the 2-position, followed by quenching with an appropriate alkyl halide.[6]

Experimental Protocol (General):

-

Lithiation: Furan is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (e.g., -78 °C). An organolithium reagent, typically n-butyllithium (n-BuLi), is added dropwise to effect lithiation at the C2 position.

-

Alkylation: 1-Bromopentane is then added to the reaction mixture. The reaction is allowed to warm to room temperature and stir for a sufficient period to ensure complete alkylation.

-

Work-up and Purification: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and the solvent is removed. The crude product is then purified by fractional distillation to isolate this compound.[6] It is important to note that side reactions, such as the formation of 2-butylfuran due to lithium-halogen exchange, can occur and may necessitate careful purification.[6]

Figure 2. Synthesis of this compound via lithiation of furan and alkylation.

Biological Activity of this compound

This compound exhibits a range of biological activities, with its insect repellent properties being the most extensively studied. There is also emerging, though less substantiated, evidence for its anti-inflammatory and antioxidant effects.

Insect Repellent Activity

Significant research has demonstrated the efficacy of this compound as a repellent against the invasive fruit fly, Drosophila suzukii.[7][8][9] This insect is a major pest of soft-skinned fruits, and alternative control methods to insecticides are highly sought after.[7]

Quantitative Data on Repellent Activity:

| Assay Type | Release Rate of this compound | Effect | Reference |

| Attraction Assay | Neat compound | 98% reduction in attraction to a synthetic lure | [7] |

| Oviposition Assay (Field) | 50% this compound in mineral oil | 30% reduction in oviposition | [7] |

| Oviposition Assay (Lab, no-choice) | > 2.5 mg/h | Reduced oviposition | [7] |

| Oviposition Assay (Semifield, choice) | 10 mg/h | 60% reduction in egg-laying | [7] |

| Infestation Assay (Field) | 14 mg/h | 56% reduction in infestation | [7] |

| Trap Catch Efficiency | Supplemented in conventional traps | 46% reduction in catching efficiency | [9] |

| Infestation Assay (Lab, no-choice) | Not specified | 78% reduction in larvae per fruit | [9] |

Experimental Protocol (General Olfactometer Bioassay):

A common method to evaluate insect repellency is the olfactometer bioassay. This typically involves a choice test where insects are released into a chamber and can move towards different odor sources.

-

Apparatus: A multi-arm olfactometer is used, with each arm connected to a separate chamber containing a specific odor source (e.g., a synthetic lure, fruit, or a control).

-

Test Substance: A known concentration or release rate of this compound is introduced into one of the odor chambers. A control chamber typically contains the solvent used to deliver the test substance.

-

Insect Release: A specific number of Drosophila suzukii are released into the central chamber of the olfactometer.

-

Data Collection: The number of insects that move into each arm of the olfactometer is recorded over a set period. A significant reduction in the number of insects choosing the arm with this compound compared to the control indicates repellency.

Figure 3. General experimental workflow for an olfactometer bioassay.

Anti-inflammatory and Antioxidant Activity (Hypothetical Pathways)

While some sources suggest that furan derivatives, including this compound, may possess anti-inflammatory and antioxidant properties, there is a notable lack of specific research on the mechanisms of action for this compound itself.[2] However, based on the known mechanisms of other furan-containing compounds and general cellular inflammatory and antioxidant pathways, we can propose hypothetical signaling pathways that could be investigated.

Hypothetical Anti-inflammatory Signaling Pathway (NF-κB and MAPK):

Inflammation is often mediated by the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Many anti-inflammatory compounds act by inhibiting these pathways.

-

NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by an inflammatory signal (e.g., lipopolysaccharide, LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. A potential anti-inflammatory mechanism of this compound could involve the inhibition of IκB degradation or the prevention of NF-κB nuclear translocation.

-

MAPK Pathway: The MAPK pathway consists of a cascade of protein kinases (e.g., ERK, JNK, p38) that are activated by various extracellular stimuli and regulate a wide range of cellular processes, including inflammation. This compound could potentially exert anti-inflammatory effects by modulating the phosphorylation and activation of key kinases in this pathway.

Figure 4. Hypothetical anti-inflammatory signaling pathways potentially modulated by this compound.

Hypothetical Antioxidant Signaling Pathway (Nrf2):

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription. A potential antioxidant mechanism for this compound could involve the activation of the Nrf2 pathway.

Figure 5. Hypothetical antioxidant signaling pathway potentially activated by this compound.

Analytical Methods for the Detection of this compound

The accurate and sensitive detection of this compound is crucial, particularly in the food industry where it is a key flavor component and a potential marker for lipid oxidation. The most common analytical techniques employed for the determination of this compound in various matrices are based on gas chromatography.

Headspace-Solid Phase Microextraction-Gas Chromatography (HS-SPME-GC):

HS-SPME-GC is a widely used and powerful technique for the analysis of volatile and semi-volatile compounds in complex matrices.

Experimental Protocol (General):

-

Sample Preparation: A known amount of the sample (e.g., food, beverage) is placed in a sealed headspace vial. An internal standard may be added for quantification.

-

Headspace Extraction: The vial is heated to a specific temperature to allow volatile compounds, including this compound, to partition into the headspace. A solid-phase microextraction (SPME) fiber is then exposed to the headspace for a defined period to adsorb the analytes.

-

Gas Chromatography: The SPME fiber is withdrawn and inserted into the injection port of a gas chromatograph. The adsorbed compounds are thermally desorbed onto the GC column. The column separates the components of the mixture based on their volatility and interaction with the stationary phase.

-

Detection: As the separated components elute from the column, they are detected by a suitable detector, most commonly a mass spectrometer (MS) for identification and quantification, or a flame ionization detector (FID).

Analytical Performance Data:

| Analytical Method | Matrix | Limit of Quantification (LOQ) | Recovery | Reference |

| HS-SPME-GC-MS | Baby food, cereals | 5 µg/kg | 80-110% | [10] |

| HS-SPME-GC-MS | Coffee | 200 µg/kg | 80-110% | [10] |

| HS-SPME-GC-FID | Fruit juices | 0.14-0.76 ng/mL | 90.2-110.1% | [11] |

Conclusion and Future Perspectives

This compound is a versatile furan derivative with established roles in the flavor industry and promising applications in pest management. Its synthesis is well-understood, with the Paal-Knorr synthesis and furan alkylation being the primary methods. The insect repellent activity of this compound against Drosophila suzukii is well-documented, with substantial quantitative data supporting its efficacy.

However, a significant knowledge gap exists regarding the specific mechanisms of its potential anti-inflammatory and antioxidant activities. While furan-containing compounds are known to interact with key signaling pathways such as NF-κB, MAPK, and Nrf2, dedicated studies on this compound are lacking. Future research should focus on elucidating these mechanisms using in vitro cell-based assays and in vivo models. Such studies would not only provide a deeper understanding of the biological effects of this compound but could also pave the way for its development as a novel therapeutic agent for inflammatory and oxidative stress-related diseases. Further optimization of its synthesis to improve yields and minimize by-products would also be beneficial for its wider application.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. reddit.com [reddit.com]

- 7. This compound: a novel repellent of Drosophila suzukii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Publication : USDA ARS [ars.usda.gov]

- 9. This compound reduces lure attractiveness in the field and fruit infestation by Drosophila suzukii in laboratory no-choice experiments | International Society for Horticultural Science [ishs.org]

- 10. mdpi.com [mdpi.com]

- 11. An efficient method for the simultaneous determination of furan, 2-methylfuran and this compound in fruit juices by headspace solid phase microextraction and gas chromatography-flame ionisation detector [pubmed.ncbi.nlm.nih.gov]

2-Pentylfuran: A Potential Volatile Biomarker for the Diagnosis of Invasive Aspergillosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Invasive aspergillosis (IA) stands as a significant cause of morbidity and mortality, particularly in immunocompromised patient populations. The diagnostic challenges associated with IA, often leading to delayed treatment, underscore the urgent need for novel, non-invasive biomarkers. One promising candidate that has emerged is 2-pentylfuran (2-PF), a volatile organic compound (VOC) produced by Aspergillus species. This technical guide provides a comprehensive overview of the current state of research on 2-PF as a potential biomarker for IA, focusing on quantitative data, experimental protocols, and the underlying biological pathways.

Quantitative Data Summary

The utility of a biomarker is critically dependent on its diagnostic accuracy. Several studies have investigated the sensitivity and specificity of 2-PF in breath for detecting Aspergillus fumigatus colonization or infection. The quantitative data from these studies are summarized below.

| Study Cohort | 2-PF Positive | 2-PF Negative | Sensitivity (95% CI) | Specificity (95% CI) | Reference |

| Patients with Chronic Respiratory Disease vs. Healthy Controls & Neutropenic Patients | |||||

| A. fumigatus culture positive (sputum/BAL) | 10 | 3 | 77% | 78% | [1][2] |

| A. fumigatus culture negative (sputum/BAL) | 5 | 14 | [1][2] | ||

| Subgroup with ≥2 Sputum Samples | |||||

| A. fumigatus culture positive | 6 | 3 | 67% (30–93%) | 69% (39–91%) | [3] |

| A. fumigatus culture negative | 4 | 9 | [3] |

| Subject Group | Number of Subjects | 2-PF Detected in Breath | Reference |

| Healthy Controls | 14 | 0 | [1][3] |

| Neutropenic Patients | 10 | 1 | [1][3] |

| Patients with Respiratory Disease | 32 | 17 | [1][3] |

| Cystic Fibrosis (CF) Patients | |||

| CF with A. fumigatus colonization | 4 | 4 | [4][5] |

| CF without A. fumigatus | 7 | 3 | [4][5] |

| Healthy Controls | 10 | 0 | [4][5] |

Note: The diagnostic accuracy of 2-PF breath tests can be influenced by various factors, including the patient population and the definition of a positive Aspergillus culture.

In two clinical cases of invasive pulmonary aspergillosis, the 2-PF breath test was repeatedly positive and became negative with effective antifungal treatment.[6]

In Vitro Production of this compound

The production of 2-PF has been confirmed in vitro for several medically important fungi, highlighting its potential as a biomarker but also indicating a need for careful interpretation in a clinical context.

| Fungal Species | 2-PF Production | Reference |

| Aspergillus fumigatus | Consistently | [3][4] |

| Aspergillus flavus | Yes | [3][4] |

| Aspergillus niger | To a lesser extent | [3][4] |

| Aspergillus terreus | Yes | [4] |

| Scedosporium apiospermum | Yes | [3] |

| Fusarium species | Yes | [3][4] |

| Zygomycetes | Not detected | [3] |

| Streptococcus pneumoniae | Detected | [4] |

| Other bacterial strains | Not detected | [4] |

Aspergillus fumigatus cultured on potato dextrose agar produced higher levels of 2-PF during the vegetative phase compared to the conidiating phase.[6]

Experimental Protocols

The detection of 2-PF in breath samples is a multi-step process that requires careful sample collection and sophisticated analytical techniques.

1. Breath Sample Collection

-

Collection Bag: Breath samples are collected in 5-liter Tedlar bags.[1][2] It is crucial to use materials that do not release or adsorb volatile organic compounds, as 2-PF has been found as a contaminant in environmental air and on glass breath collection bulbs.[6]

-

Procedure: Patients are instructed to exhale normally into the collection bag. The bag is then sealed and transported to the laboratory for analysis.

2. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique used to concentrate volatile and semi-volatile organic compounds from a sample matrix.

-

Fiber: A tri-phase polydimethylsiloxane/carboxen/divinylbenzene (PDMS/CAR/DVB) fiber is commonly used.[7]

-

Conditioning: Before use, the SPME fiber is conditioned at a high temperature (e.g., 270°C for 30 minutes) to remove any contaminants.[7]

-

Extraction: The conditioned SPME fiber is exposed to the headspace of the breath sample within the Tedlar bag for a defined period (e.g., 48 hours) to allow for the adsorption of volatile compounds.[8]

-

Desorption: The fiber is then retracted and transferred to the injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed.[8]

3. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that separates chemical compounds in a sample and identifies them based on their mass-to-charge ratio.

-

Gas Chromatograph (GC): The desorbed compounds are separated on a capillary column (e.g., SPB-1 or HP-5MS).[9][10] The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points.

-

Mass Spectrometer (MS): As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound.

-

Tandem Mass Spectrometry (MS-MS): For enhanced sensitivity and specificity, especially in complex matrices like breath, tandem mass spectrometry (MS-MS) is employed.[3][6] A specific parent ion for 2-PF (m/z 81) is selected and fragmented to produce characteristic daughter ions (e.g., m/z 53).[8] This multiple reaction monitoring (MRM) approach significantly reduces background noise and improves the limit of detection.[10]

-

Retention Time: The retention time for 2-PF is a key parameter for its identification, with a reported time of approximately 4.5 minutes under specific chromatographic conditions.[3]

Visualization of Workflows and Pathways

Experimental Workflow for this compound Detection

Logical Relationship of this compound as a Biomarker

Biosynthesis of this compound in Aspergillus fumigatus

The precise metabolic pathway for 2-PF production in A. fumigatus is still under investigation, but evidence suggests the involvement of oxygenase enzymes. It is hypothesized that 2-PF is an endogenous metabolite synthesized via an oxygenase pathway.[6] This is supported by studies on mutant strains of A. fumigatus and A. nidulans.

-

A double lipoxygenase (lox) mutant of A. fumigatus exhibited a 43% decrease in 2-PF production.[6]

-

In A. nidulans, a triple ppo mutant produced 91% less 2-PF than the wild-type strain.[6]

These findings strongly suggest that both ppo and lox enzymes play a role in the biosynthesis of 2-PF. The cytochrome P450 monooxygenases, particularly Cyp51A and Cyp51B, are crucial enzymes in the ergosterol biosynthesis pathway of A. fumigatus and are the primary targets of azole antifungals.[11][12] While their direct involvement in 2-PF production is not established, the broader connection of oxygenases to fungal secondary metabolism is an active area of research.

Proposed Biosynthetic Pathway of this compound

Challenges and Future Directions

Despite the promising results, several challenges need to be addressed before 2-PF can be established as a reliable clinical biomarker for invasive aspergillosis.

-

Confounders: 2-PF can be found in certain foods, such as soy products and vegetable oils, and in the environment.[6] This necessitates careful control of diet and environmental exposures in clinical studies.

-

Standardization: The methods for breath collection, storage, and analysis need to be standardized to ensure reproducibility across different laboratories.[13] An interlaboratory study on furan analysis in food highlighted significant variability in results, emphasizing the need for robust and validated analytical methods.[13]

-

Specificity: While 2-PF is not produced by most bacteria, it has been detected in cultures of Streptococcus pneumoniae and other fungi like Fusarium species.[4] This lack of absolute specificity for Aspergillus requires consideration of the patient's overall clinical and microbiological picture.

-

Host Response: It is also possible that 2-PF could be a product of the host's inflammatory response to fungal infection, rather than solely a fungal metabolite.[14]

Future research should focus on larger, prospective clinical trials to validate the diagnostic accuracy of 2-PF in diverse patient populations. Additionally, further elucidation of the biosynthetic pathway of 2-PF in Aspergillus fumigatus could reveal novel targets for antifungal drug development. The development of more sensitive and rapid point-of-care detection methods would also be a significant advancement for the clinical utility of 2-PF as a biomarker for invasive aspergillosis.

References

- 1. Detection of this compound in the breath of patients with Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Investigation into the production of this compound by Aspergillus fumigatus and other respiratory pathogens in vitro and human breath samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Research Portal [ourarchive.otago.ac.nz]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. An efficient method for the simultaneous determination of furan, 2-methylfuran and this compound in fruit juices by headspace solid phase microextraction and gas chromatography-flame ionisation detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aspergillus fumigatus Cyp51A and Cyp51B Proteins Are Compensatory in Function and Localize Differentially in Response to Antifungals and Cell Wall Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insight into the Significance of Aspergillus fumigatus cyp51A Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Do GC/MS methods available for furan and alkylfurans in food provide comparable results? - An interlaboratory study and safety assessment of this compound in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

Biocatalytic and Green Synthesis of 2-Pentylfuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pentylfuran, a valuable bio-based platform chemical and potential biofuel component, has garnered significant interest for its applications in the fragrance, flavor, and pharmaceutical industries. This technical guide provides an in-depth overview of the emerging biocatalytic and green synthesis routes for the production of this compound. Traditional chemical syntheses often rely on harsh conditions and petroleum-based starting materials. In contrast, green and biocatalytic approaches offer sustainable alternatives by utilizing renewable biomass, milder reaction conditions, and highly selective catalysts. This document details the synthesis from biomass-derived precursors, focusing on chemoenzymatic and whole-cell biocatalysis. Quantitative data from key studies are summarized, and detailed experimental protocols for analogous transformations are provided to guide future research and development.

Introduction

The transition towards a bio-based economy necessitates the development of sustainable methods for producing valuable chemicals from renewable resources. This compound (also known as 2-amylfuran) is a heterocyclic compound with significant potential as a building block for polymers, a fragrance ingredient, and a liquid transportation fuel. Conventionally, its synthesis involves multi-step chemical processes that are often energy-intensive and environmentally challenging.

Green chemistry principles encourage the use of renewable feedstocks, the reduction of hazardous waste, and the use of catalytic processes. Biocatalysis, the use of enzymes or whole microbial cells, offers a powerful tool to achieve these goals due to the high selectivity and efficiency of biological catalysts under mild conditions. This guide explores the current landscape of biocatalytic and green synthesis strategies for this compound, primarily focusing on pathways starting from lignocellulosic biomass.

Synthesis Pathways from Biomass

The most prominent green route to this compound begins with the dehydration of C5 sugars (pentoses), abundant in the hemicellulose fraction of lignocellulosic biomass, to produce furfural.[1][2][3] Furfural then serves as a versatile platform molecule for further conversion to this compound through various catalytic methods.

Furfural Production from Lignocellulosic Biomass

The production of furfural from biomass is a well-established process that typically involves acid-catalyzed hydrolysis of hemicellulose to release pentose sugars (like xylose), followed by their dehydration.[3] Green approaches to this process focus on using solid acid catalysts and optimizing reaction conditions to improve yields and minimize waste.

Conversion of Furfural to this compound

The conversion of furfural to this compound involves the formation of a carbon-carbon bond at the C2 position of the furan ring, followed by reduction/deoxygenation steps. Both chemo-catalytic and biocatalytic strategies are being explored for this transformation.

2.2.1. Chemo-enzymatic Synthesis

A promising green approach is the chemo-enzymatic synthesis, which combines a chemical step for C-C bond formation with a biocatalytic reduction. One potential pathway involves the aldol condensation of furfural with butanal (a C4 aldehyde) to form an intermediate, which is then subjected to hydrodeoxygenation. While direct biocatalytic aldol condensation for this specific reaction is not widely reported, enzymes like aldolases could be engineered for this purpose.